2-(4-chlorophenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
Description
This compound is a sulfonamide-containing acetamide derivative featuring a 4-chlorophenoxy group, an ethyl-linked piperazine ring sulfonylated by a 4-methoxyphenyl group, and a hydrochloride counterion.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S.ClH/c1-29-18-6-8-20(9-7-18)31(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-30-19-4-2-17(22)3-5-19;/h2-9H,10-16H2,1H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIAVHPGYJQNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Acetamide Derivatives
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Structural Differences: Lacks the piperazine and phenoxy groups. Features a nitro group and methylsulfonyl substituent. Functional Implications: Serves as an intermediate in heterocyclic synthesis (e.g., piperazinediones, thiadiazoles). The nitro group may confer oxidative reactivity, while the methylsulfonyl group could influence metabolic stability compared to the target’s sulfonylated piperazine .
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Differences: Pyrazole ring replaces piperazine; includes cyano and chloro substituents. Functional Implications: The pyrazole’s aromaticity and cyano group may enhance π-π stacking or hydrogen bonding in target interactions, differing from the target’s flexible piperazine linker .
Piperazine-Containing Analogues
- N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide (): Structural Differences: 4-Methylpiperazine (non-sulfonylated) and 3-methylphenoxy group. The 3-methylphenoxy group may reduce steric hindrance compared to the target’s 4-chlorophenoxy group .
2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-(4-((2,4-dichlorobenzyl)sulfanyl)phenyl)acetamide () :
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () :
Bioactive Heterocyclic Derivatives
- 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (): Structural Differences: Thiazolidinone ring replaces piperazine. Functional Implications: Thiazolidinones are associated with antimicrobial activity, suggesting the target may share similar applications if bioactive .
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide (): Structural Differences: Azetidinone (β-lactam) core and phenylpiperazine. Functional Implications: The β-lactam ring may confer antibiotic properties, differing from the target’s non-cyclic acetamide backbone .
Physicochemical and Pharmacokinetic Comparisons
*LogP values estimated via fragment-based methods.
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